molecular formula C14H20BrN3O2 B2840219 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one CAS No. 2380100-72-9

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one

Cat. No.: B2840219
CAS No.: 2380100-72-9
M. Wt: 342.237
InChI Key: REOBRHORHVCGKS-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromopyrimidine moiety attached to a piperidine ring, which is further linked to a butanone chain

Preparation Methods

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Piperidine Formation: The formation of the piperidine ring through cyclization reactions.

    Etherification: The attachment of the bromopyrimidine moiety to the piperidine ring via an ether linkage.

    Ketone Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is known to interact with nucleophilic sites, while the piperidine ring can enhance binding affinity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one can be compared with other similar compounds, such as:

  • 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
  • 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone

These compounds share structural similarities but differ in the substituents attached to the piperidine ring. The unique combination of the bromopyrimidine moiety and the butanone chain in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-3-10(2)13(19)18-6-4-12(5-7-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOBRHORHVCGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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